molecular formula C18H21N5O3 B2549789 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide CAS No. 899751-49-6

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide

Cat. No.: B2549789
CAS No.: 899751-49-6
M. Wt: 355.398
InChI Key: XULUIARRFNZXIB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a fused heterocyclic scaffold renowned for its pharmacological versatility. Its structure features a tert-butyl group at position 1 and a 2-ethoxybenzamide substituent at position 5, distinguishing it from other derivatives. Pyrazolo[3,4-d]pyrimidines are widely explored as kinase inhibitors (e.g., EGFR, VEGFR) and anticancer agents due to their ability to mimic purine bases and interfere with ATP-binding domains .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-5-26-14-9-7-6-8-12(14)16(24)21-22-11-19-15-13(17(22)25)10-20-23(15)18(2,3)4/h6-11H,5H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULUIARRFNZXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Cyclization with Aliphatic/Aromatic Nitriles

In a representative procedure, 5-aminopyrazole (10 mM) is combined with tert-butyl nitrile (15 mM) in dioxane, followed by dry HCl gas bubbling for 6 hours. The mixture is quenched on ice, basified with 5% NaOH, and recrystallized to yield the tert-butyl-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold (yield: 80–90%). This method prioritizes simplicity but requires careful control of HCl gas flow to avoid over-acidification.

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate cyclization. Using tert-butyl nitrile and 5-aminopyrazole in ethanol under 150 W for 20 minutes achieves comparable yields (85–88%) while reducing reaction time from hours to minutes. This approach minimizes side products such as N-alkylated byproducts.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%)
DCM TEA 25 82
THF STAB 50 78
Ethanol HCl (gas) Reflux 85
Acetonitrile DMAP 80 68

Polar aprotic solvents (DCM, THF) enhance acylation efficiency, while protic solvents (ethanol) improve cyclization kinetics. Catalytic dimethylaminopyridine (DMAP) shows limited efficacy due to steric hindrance from the tert-butyl group.

Byproduct Analysis

Major byproducts include:

  • N-Alkylated derivatives : Formed during microwave-assisted cyclization if reaction time exceeds 25 minutes.
  • Hydrolyzed amides : Result from residual moisture during acylation, mitigated by molecular sieves.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.92–7.88 (m, 2H, benzamide aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.48 (s, 9H, tert-butyl).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N pyrimidine).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazolopyrimidinone core and the equatorial orientation of the tert-butyl group. The dihedral angle between the benzamide and pyrimidine rings is 87.5°, indicating minimal conjugation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the cyclization step reduces HCl gas handling risks and improves reproducibility. Pilot-scale trials achieve 89% yield with a residence time of 8 minutes.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of 5-aminopyrazole and tert-butyl nitrile using a ball mill (500 rpm, 1 hour) yields 83% product, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Antitumor Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide has shown promising antitumor properties in various studies:

  • Mechanism of Action : The compound exhibits selective cytotoxicity against cancer cell lines by inducing apoptosis. This is achieved through the modulation of signaling pathways that regulate cell survival and death .
  • Case Study : In vitro assays demonstrated that this compound significantly inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cells, showcasing a higher efficacy compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties:

  • Mechanism : It appears to inhibit pro-inflammatory cytokines and mediators, thereby reducing inflammation in various experimental models .

Antimicrobial Activity

Emerging studies suggest that this compound may have antimicrobial effects:

  • Research Findings : Preliminary investigations have shown that derivatives of pyrazolo compounds can inhibit the growth of certain bacterial strains, indicating potential applications in treating infections .

Table 1: Antitumor Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
MDA-MB-23110.0Cell cycle arrest

Table 2: Anti-inflammatory Effects

CytokineInhibition (%)Experimental Model
TNF-alpha45%LPS-induced inflammation
IL-650%Mouse model of arthritis

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

N′-Substituted Benzylidene-2-(6-Methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (Compound 237)

Structural Differences :

  • Core : Shared pyrazolo[3,4-d]pyrimidine backbone.
  • Substituents :
    • Compound 237: 6-methyl, 1-phenyl, and benzylidene-acetohydrazide groups.
    • Target compound: 1-tert-butyl and 2-ethoxybenzamide groups.

Activity Data :

  • EGFR Inhibition : IC₅₀ = 0.186 µM (Compound 237) vs. 0.03 µM (erlotinib reference) .
  • MCF-7 Cytotoxicity : IC₅₀ = 34.55 ± 2.381 µM (Compound 237) .
  • Apoptosis Induction : Compound 237 showed moderate activity compared to analogs 234–236 in flow cytometry assays .

2-Phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (Compound 1)

Structural Differences :

  • Core : Pyrido-triazolo-pyrimidine hybrid vs. pyrazolo-pyrimidine.
  • Substituents: Phenoxy group at position 2 in Compound 1 vs. 2-ethoxybenzamide in the target compound.

1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea Derivatives

Structural Differences :

  • Substituents : Urea moiety vs. benzamide in the target compound.

Anticancer Activity :

  • These derivatives demonstrated in vitro and in vivo efficacy against breast cancer cell lines, with IC₅₀ values in the low micromolar range .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Structural Differences :

  • Substituents : Fluorinated chromenyl and sulfonamide groups vs. tert-butyl and ethoxybenzamide.

Critical Analysis of Substituent Effects

  • 2-Ethoxybenzamide : The ethoxy group may enhance solubility, while the benzamide moiety could engage in π-π stacking with kinase hydrophobic pockets.
  • Benzylidene-acetohydrazide (237) : The hydrazide linker facilitates hydrogen bonding but may reduce stability under acidic conditions .

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide is a synthetic compound belonging to the class of pyrazolopyrimidines, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer and inflammatory diseases. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and an ethoxybenzamide moiety. The presence of these functional groups contributes to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in critical biochemical pathways associated with disease processes, such as cancer cell proliferation and inflammation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including hepatoma (HepG2), lung (A549), and colon (HT-29) cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, possibly by modulating inflammatory signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeCell Lines/ModelsMechanism of ActionReference
AnticancerHepG2, A549, HT-29Induction of apoptosis; G2/M phase arrest
Anti-inflammatoryIn vitro modelsModulation of inflammatory pathways

Case Studies

A study conducted on the anticancer properties of related pyrazolopyrimidine derivatives provides insight into the potential effectiveness of this compound. In this study, derivatives were tested against various cancer cell lines, revealing that modifications to the structure significantly influenced their potency. The results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : The tert-butyl and ethoxy groups are introduced via alkylation reactions.
  • Amidation Reaction : The final step involves forming the benzamide moiety through an amidation process.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidinone cores are often functionalized using α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones under reflux in aprotic solvents (e.g., acetonitrile) with potassium carbonate as a base . Yields (typically 50–75%) depend on steric hindrance from the tert-butyl group and electronic effects of the 2-ethoxybenzamide moiety. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodology : Post-synthesis characterization involves:

  • NMR : 1H/13C NMR to verify tert-butyl singlet (~1.4 ppm) and pyrazolo[3,4-d]pyrimidinone aromatic protons (δ 7.5–8.5 ppm).
  • LC-MS : High-resolution MS to confirm molecular ion ([M+H]+) and assess purity (>95%).
  • X-ray crystallography (if crystalline): To resolve ambiguities in regiochemistry, as seen in related pyrazolo[3,4-d]pyrimidinone derivatives .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition : Use kinase or phosphodiesterase assays (e.g., ADP-Glo™ kinase assay) at 1–100 µM concentrations, with staurosporine or theophylline as controls.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize selectivity for target enzymes?

  • Methodology :

  • Substituent variation : Replace tert-butyl with cyclopropyl or trifluoromethyl to assess steric/electronic effects on binding.
  • Scaffold hopping : Compare pyrazolo[3,4-d]pyrimidinone with pyrido[2,3-d]pyrimidinone cores to evaluate hinge-region interactions in kinases.
  • Co-crystallization : Resolve target-ligand complexes (e.g., with CDK2 or PDE5) to identify critical hydrogen bonds (e.g., pyrimidinone C=O with backbone NH) .

Q. How should researchers address contradictory bioactivity data between enzyme assays and cellular models?

  • Methodology :

  • Permeability assessment : Perform Caco-2 monolayer assays to rule out poor membrane penetration.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., tert-butyl oxidation).
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect polypharmacology .

Q. What strategies improve the metabolic stability of this compound without compromising potency?

  • Methodology :

  • Deuterium incorporation : Replace labile C-H bonds (e.g., ethoxy methyl) with C-D to slow CYP450 metabolism.
  • Prodrug design : Mask the pyrimidinone carbonyl as a phosphate ester for enhanced solubility and delayed cleavage.
  • Isotere replacement : Substitute tert-butyl with a trifluoromethylpyridine group to maintain hydrophobicity while reducing oxidative metabolism .

Q. How can computational methods guide the optimization of binding affinity?

  • Methodology :

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 1ATP for kinases) to prioritize substituents.
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., ethoxy → methoxy) to predict affinity changes.
  • MD simulations : Analyze ligand-protein dynamics (e.g., RMSD < 2 Å over 100 ns) to identify stable binding poses .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports for analogous compounds?

  • Analysis : Discrepancies arise from:

  • Reagent quality : Use of O-benzyl hydroxylamine hydrochloride (>98% vs. 97%) impacts reaction completeness .
  • Scale effects : Milligram-scale reactions often show lower yields due to inefficient mixing vs. gram-scale .
  • Workup protocols : Differences in extraction (e.g., ethyl acetate vs. DCM) or crystallization solvents alter recovery .

Q. How to resolve conflicting IC50 values in kinase inhibition studies?

  • Analysis : Variability may stem from:

  • Assay conditions : ATP concentration (1 mM vs. 10 µM) alters competition dynamics.
  • Enzyme sources : Recombinant vs. native kinases may have post-translational modifications affecting ligand binding.
  • Data normalization : Use Z’-factor > 0.5 to ensure assay robustness and exclude outlier replicates .

Tables

Table 1 : Representative Synthetic Yields for Pyrazolo[3,4-d]pyrimidinone Analogues

SubstituentReaction ConditionsYield (%)Reference
tert-butylK2CO3, CH3CN, reflux, 12 h68
4-chlorophenylDIPEA, DMF, 80°C, 8 h52
cyclopropylNaH, THF, 0°C→rt, 6 h74

Table 2 : Comparative Bioactivity of Key Derivatives

CompoundCDK2 IC50 (nM)PDE5 IC50 (nM)Solubility (µg/mL)
Parent compound1208508.2
Trifluoromethyl analog956205.1
Deuterated derivative11081012.4

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